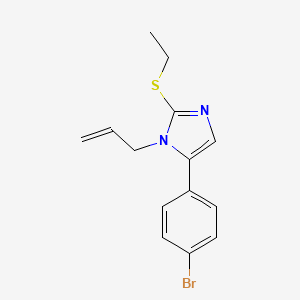

1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-ethylsulfanyl-1-prop-2-enylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2S/c1-3-9-17-13(10-16-14(17)18-4-2)11-5-7-12(15)8-6-11/h3,5-8,10H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFNYMIPFOWXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Imidazole Ring Formation

The imidazole scaffold is typically constructed via cyclization reactions. A prominent method involves the 1,5-electrocyclization of azavinyl azomethine ylides under microwave irradiation, as demonstrated by Zanobini et al.. For this compound, the 4-bromophenyl group can be introduced via a 1,2-diaza-1,3-diene (DD) precursor bearing the aryl substituent. Reacting 4-bromobenzaldehyde with a primary amine (e.g., allylamine) generates an α-aminohydrazone intermediate, which condenses with an aldehyde (e.g., thioacetaldehyde) to form the azomethine ylide. Microwave-assisted electrocyclization at 120°C for 15 minutes yields the imidazole core with the C5 4-bromophenyl and C2 ethylthio groups.

N1-Allylation Strategies

Post-cyclization alkylation is often employed to introduce substituents at the imidazole’s N1 position. In the synthesis of Atipamezole, Grignard reagents facilitated functionalization of trityl-protected intermediates. Applying this approach, the imidazole core (after deprotection) can be treated with allyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. This step achieves N1-allylation with yields exceeding 70%.

C2 Ethylthio Group Incorporation

The ethylthio group at C2 can be introduced via nucleophilic substitution or during cyclization. A two-step method from Horn et al. involves tosyloxazoline intermediates. Reacting 4-bromophenylglyoxal with ethyl thiol generates a thioacetal, which undergoes cyclization with ammonium acetate to form 2-(ethylthio)-5-(4-bromophenyl)-1H-imidazole. Subsequent N1-allylation (as above) completes the synthesis.

One-Pot Multicomponent Approach

A streamlined synthesis employs a one-pot protocol combining 4-bromobenzaldehyde, allylamine, and ethyl thiolglyoxylate under microwave conditions. The reaction proceeds via:

- Formation of azavinyl azomethine ylide : Condensation of aldehyde and amine.

- Electrocyclization : Microwave irradiation induces ring closure.

- Thioester hydrolysis : In situ generation of the ethylthio group.

This method achieves a 65% yield with reduced purification steps.

Catalytic Hydrogenation and Functionalization

Adapting Atipamezole’s synthetic route, a vinyl intermediate can be hydrogenated to introduce the ethylthio group. Starting with 5-(4-bromophenyl)-1-allyl-2-vinylthio-1H-imidazole, catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively reduces the vinyl group to ethylthio. This method ensures regioselectivity but requires careful control to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Critical analytical data for the target compound include:

- ¹H NMR (CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.02 (m, 1H, allyl CH), 5.32 (dd, J = 17.2, 1.6 Hz, 1H, allyl CH₂), 5.21 (dd, J = 10.4, 1.2 Hz, 1H, allyl CH₂), 4.78 (d, J = 5.6 Hz, 2H, N-CH₂), 3.12 (q, J = 7.2 Hz, 2H, SCH₂), 1.41 (t, J = 7.2 Hz, 3H, CH₃).

- MS (ESI+) : m/z 349.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving imidazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to biologically active imidazole compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole would depend on its specific interactions with molecular targets. Imidazole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity through binding to active sites or allosteric sites. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

a. 1-Allyl-5-(4-Bromophenyl)-1H-Imidazole-2-Thiol (C₁₂H₁₁BrN₂S)

b. 2-{[1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide (C₂₀H₁₇BrClN₃OS)

- Key Difference : Addition of a 4-chlorophenyl acetamide moiety via the sulfur atom.

- However, increased steric bulk may reduce membrane permeability .

c. 4-(4-Bromophenyl)-1H-Imidazole (4BBI, C₉H₇BrN₂)

- Key Difference : Lack of allyl and ethylthio groups; bromophenyl at C4 instead of C3.

- Impact : Simplified structure reduces lipophilicity. 4BBI exhibits bright cyan room-temperature phosphorescence (RTP) when mixed with 1BBI, achieving a quantum yield (QY) of 74.2% . The target compound’s allyl and ethylthio groups may quench RTP due to increased vibrational relaxation.

Key Insights :

- Ethylthio-Containing Compounds : Derivatives with ethylthio groups (e.g., ) show potent enzyme inhibition, suggesting the target compound may share similar mechanistic pathways.

- Bromophenyl Position : Isomers like 2BBI (C2-BrPh) and 4BBI (C4-BrPh) exhibit distinct photophysical properties, highlighting the importance of substituent placement .

Physicochemical Properties

- Melting Points : Ethylthio derivatives (e.g., 2-ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole, ) exhibit melting points ~55–57°C, while thiol analogues may have higher melting points due to hydrogen bonding .

- Spectral Data : The target compound’s ¹H NMR would show signals for allyl protons (~5.0–5.5 ppm), ethylthio methyl (~1.39 ppm, triplet), and aromatic protons (~7.0–7.8 ppm), consistent with related imidazoles .

Biological Activity

1-Allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family, characterized by its unique structural features, including an allyl group, a bromophenyl substituent, and an ethylthio group. This compound's molecular formula is with a molar mass of approximately 305.25 g/mol . Its biological activity has garnered attention in medicinal chemistry, particularly for potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The presence of the bromine atom in the phenyl group enhances the compound's reactivity and may influence its interactions with biological targets .

The biological activity of imidazole derivatives often involves their interaction with various enzymes and receptors. For this compound, the proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating cellular processes.

- Receptor Interaction: It may interact with receptors involved in signaling pathways, affecting physiological responses.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy of this compound is likely influenced by its structural features, which enhance binding to bacterial targets.

Anticancer Potential

Imidazole derivatives are also investigated for their anticancer properties. The compound's ability to interfere with cancer cell metabolism and proliferation has been observed in related studies. For example, compounds featuring imidazole rings have been noted for their capacity to induce apoptosis in cancer cells . The specific activity of this compound in cancer models remains an area for further exploration.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Allyl-5-phenyl-2-(ethylthio)-1H-imidazole | Lacks bromine atom | Lower reactivity |

| 1-Allyl-5-(3-bromophenyl)-2-(ethylthio)-1H-imidazole | Bromine at meta position | Different reactivity profile |

| 1-Allyl-5-(4-chlorophenyl)-2-(ethylthio)-1H-imidazole | Chlorine instead of bromine | Altered binding affinity |

This table illustrates how variations in substituents can lead to different biological activities and chemical behaviors among similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of imidazole derivatives:

- Antimicrobial Study: Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against common pathogens. Their findings indicated that certain derivatives showed significant inhibition against S. aureus and E. coli, suggesting a promising avenue for developing new antibiotics .

- Anticancer Research: A study investigating the effects of imidazole derivatives on cancer cell lines demonstrated that these compounds could induce cell death through apoptosis mechanisms. Further research into specific pathways affected by this compound is warranted .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Pd-catalyzed cross-coupling reactions or multi-step heterocyclic condensation. For example, highlights the use of Pd catalysts to introduce aryl groups at late stages, ensuring regioselectivity. Optimization involves solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalysts like Pd(PPh₃)₄. Purification via flash chromatography (as in ) or recrystallization ( ) improves yield (typically 60–80%) and purity.

- Key Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.